molecular formula C24H28N2O3 B12406340 2-Ketodoxapram-d5

2-Ketodoxapram-d5

Cat. No.: B12406340
M. Wt: 397.5 g/mol
InChI Key: LLCHHQQQMSDZLP-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ketodoxapram-d5 is a deuterium-labeled derivative of 2-Ketodoxapram. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ketodoxapram-d5 involves the incorporation of deuterium into the 2-Ketodoxapram molecule. The process typically includes the following steps:

    Purification: The purification of the deuterated compound to achieve the desired isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Ketodoxapram-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert it back to its original state.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may revert it to its original form .

Scientific Research Applications

2-Ketodoxapram-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ketodoxapram-d5 is similar to that of 2-Ketodoxapram. It acts as a respiratory stimulant by targeting the peripheral carotid chemoreceptors. This stimulation is thought to occur through the inhibition of certain potassium channels, leading to increased respiratory activity .

Comparison with Similar Compounds

Similar Compounds

    2-Ketodoxapram: The non-deuterated form of 2-Ketodoxapram-d5.

    Doxapram: A related compound used as a respiratory stimulant.

    Other Deuterated Compounds: Such as deuterated benzene or deuterated ethanol.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior and interactions .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

397.5 g/mol

IUPAC Name

4-[2-[5-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i1D3,2D2

InChI Key

LLCHHQQQMSDZLP-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.